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Compound of Interest

Compound Name: Methyl 4-amino-2-chlorobenzoate

Cat. No.: B123220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-amino-2-chlorobenzoate (C₈H₈ClNO₂), a compound of interest in synthetic and medicinal

chemistry. Due to the limited availability of experimentally verified spectra for this specific ester

in public databases, this guide presents a combination of estimated data for the target

molecule and experimental data for the closely related precursor, 4-Amino-2-chlorobenzoic

acid. This information serves as a valuable resource for characterization, quality control, and

further research.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Methyl 4-amino-2-
chlorobenzoate and its corresponding carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR data for Methyl 4-amino-2-chlorobenzoate are estimated

based on typical chemical shifts of analogous compounds.

Table 1: Estimated ¹H NMR Spectral Data for Methyl 4-amino-2-chlorobenzoate
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Chemical Shift (δ, ppm) Multiplicity Assignment

~7.7 d Aromatic H

~6.8 d Aromatic H

~6.6 dd Aromatic H

~5.9 s -NH₂

~3.8 s -OCH₃

Solvent: DMSO-d₆

Table 2: Estimated ¹³C NMR Spectral Data for Methyl 4-amino-2-chlorobenzoate

Chemical Shift (δ, ppm) Assignment

~166.0 C=O (Ester)

~151.0 Aromatic C-NH₂

~137.0 Aromatic C-Cl

~131.0 Aromatic C-H

~116.0 Aromatic C-COOCH₃

~113.0 Aromatic C-H

~111.0 Aromatic C-H

~52.0 -OCH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
The following experimental IR data is for the closely related compound, 4-Amino-2-

chlorobenzoic acid. The spectrum of Methyl 4-amino-2-chlorobenzoate is expected to be

similar, with the notable exception of the broad O-H stretch from the carboxylic acid being
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replaced by C-H stretches from the methyl ester group and a slight shift in the carbonyl (C=O)

stretch.

Table 3: Experimental IR Absorption Data for 4-Amino-2-chlorobenzoic acid

Wavenumber (cm⁻¹) Intensity Assignment

3481 Strong
Asymmetric N-H stretch of -

NH₂

3375 Strong Symmetric N-H stretch of -NH₂

~3000-2500 Broad O-H stretch of -COOH

1670 Strong C=O stretch of -COOH

~1620 Medium N-H bend of -NH₂

~1580-1450 Medium-Strong Aromatic C=C stretches

~1300 Medium C-N stretch

~850 Strong C-Cl stretch

Mass Spectrometry (MS)
The following mass spectral data represents the predicted fragmentation pattern for 4-Amino-2-

chlorobenzoic acid under electron ionization (EI). The mass spectrum of Methyl 4-amino-2-
chlorobenzoate would exhibit a molecular ion peak at m/z 185 and 187 (due to ³⁵Cl and ³⁷Cl

isotopes) and would show fragmentation patterns corresponding to the loss of the methoxy

group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Table 4: Predicted Mass Spectrometry Peaks for 4-Amino-2-chlorobenzoic acid
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m/z Relative Intensity Assignment

171/173 High
[M]⁺, Molecular ion (presence

of ³⁵Cl and ³⁷Cl isotopes)

154/156 Medium [M-OH]⁺

126/128 Medium [M-COOH]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for

¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Ensure the solution is homogeneous and

free of particulate matter.[2]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters

include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans

(typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5

seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance and

sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer

acquisition time are typically required.
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Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier

transformation to generate the frequency-domain spectrum. The spectrum is then phased

and baseline corrected. Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a

volatile solvent like methylene chloride.[3] Apply a drop of this solution onto a salt plate (e.g.,

NaCl or KBr).[3] Allow the solvent to evaporate completely, leaving a thin film of the

compound on the plate.[3]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the clean, empty sample holder. Place

the prepared salt plate in the sample holder and acquire the sample spectrum. Spectra are

typically recorded in the range of 4000-400 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elucidate the fragmentation pattern of the

molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically after separation by Gas Chromatography (GC-MS) for volatile compounds. The

sample is vaporized in a high vacuum environment.[4]
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Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), which causes the ejection of an electron from the molecule, forming a

positively charged molecular ion (radical cation).[4]

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation

into smaller, characteristic charged fragments and neutral species.[4]

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated

into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based

on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A generalized workflow for the spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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